molecular formula C18H17N3 B12808894 Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)- CAS No. 133671-58-6

Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)-

Cat. No.: B12808894
CAS No.: 133671-58-6
M. Wt: 275.3 g/mol
InChI Key: QIIXIROOWAWACN-UHFFFAOYSA-N
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Description

Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)- is a heterocyclic aromatic organic compound It is characterized by a quinoline core structure substituted with a pyridinyl group at the 2-position and a pyrrolidinyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: It is utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)- involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or interference with DNA replication processes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, which lacks the pyridinyl and pyrrolidinyl substitutions.

    2-(3-Pyridinyl)quinoline: A similar compound with only the pyridinyl group at the 2-position.

    4-(1-Pyrrolidinyl)quinoline: A compound with only the pyrrolidinyl group at the 4-position.

Uniqueness

Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)- is unique due to the presence of both the pyridinyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile scaffold in medicinal chemistry and materials science.

Properties

CAS No.

133671-58-6

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

IUPAC Name

2-pyridin-3-yl-4-pyrrolidin-1-ylquinoline

InChI

InChI=1S/C18H17N3/c1-2-8-16-15(7-1)18(21-10-3-4-11-21)12-17(20-16)14-6-5-9-19-13-14/h1-2,5-9,12-13H,3-4,10-11H2

InChI Key

QIIXIROOWAWACN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4

Origin of Product

United States

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